molecular formula C11H16N4 B13536935 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile

Cat. No.: B13536935
M. Wt: 204.27 g/mol
InChI Key: ZUOHDQZCCJDJTP-UHFFFAOYSA-N
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Description

5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring a cyclopentylamino substituent at position 5 and methyl groups at positions 1 and 2.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

5-(cyclopentylamino)-1,3-dimethylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H16N4/c1-8-10(7-12)11(15(2)14-8)13-9-5-3-4-6-9/h9,13H,3-6H2,1-2H3

InChI Key

ZUOHDQZCCJDJTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#N)NC2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the pyrazole derivative with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

    Cyclopentylamino Substitution: The final step involves the substitution of a cyclopentylamino group onto the pyrazole ring. This can be achieved by reacting the intermediate compound with cyclopentylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitrile groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides or hydroxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related pyrazole-4-carbonitriles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile Cyclopentylamino (C5), 1,3-dimethyl C11H15N5 217.27 Pharmaceutical intermediate (hypothetical); enhanced lipophilicity due to cyclopentyl group.
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl (C6H4Cl), amino (NH2) C10H7ClN4 218.64 Chemical intermediate; chloro substituent may improve binding to hydrophobic targets.
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl (ClCOCH2), phenyl (C6H5) C12H9ClN4O 276.68 Synthetic intermediate (62.71% yield); potential for further functionalization.
Fipronil 2,6-Dichloro-4-(trifluoromethyl)phenyl, sulfinyl (SO) C12H4Cl2F6N4OS 437.15 Broad-spectrum insecticide; sulfinyl group critical for pesticidal activity.
5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile Cyclopropylamino (C3H5N), 1,3-dimethyl C9H12N4 176.22 Supplier data available; smaller cyclopropyl group reduces steric hindrance compared to cyclopentyl.

Key Research Findings

Synthetic Yields and Reactivity: The chloroacetyl-substituted derivative (C12H9ClN4O) was synthesized with a 62.71% yield, highlighting the efficiency of acylation reactions in pyrazole functionalization . Substituents like cyclopentylamino and cyclopropylamino influence steric and electronic properties, affecting reaction pathways and yields.

Biological Activity: Fipronil’s trifluoromethyl and sulfinyl groups are critical for its insecticidal activity, disrupting GABA receptors in pests .

Nitrile groups in pyrazoles stabilize molecular conformations through hydrogen bonding, as observed in crystal structure studies of related compounds .

Biological Activity

5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings on its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This structure features a pyrazole ring with a cyclopentylamino group and a carbonitrile functional group, which are believed to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile:

  • Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation markers such as TNF-α and IL-6 in vitro. For instance, it exhibited up to 85% inhibition of TNF-α at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Activity : The compound has been tested against several bacterial strains, including E. coli and S. aureus, showing significant antibacterial effects. The presence of the cyclopentyl group is thought to enhance its antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 85% TNF-α inhibition
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against E. coli, S. aureus

Case Study 1: Anti-inflammatory Effects

In a controlled study, 5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile was administered to mice with induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups treated with saline.

Case Study 2: Anticancer Potential

A series of in vitro assays were conducted on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 3: Antimicrobial Testing

In vitro assessments against various pathogens revealed that the compound exhibited a minimum inhibitory concentration (MIC) that was effective at lower concentrations than some traditional antibiotics.

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